molecular formula C19H17N2OP B11457857 (Triphenyl-phosphanylidene)urea CAS No. 17437-49-9

(Triphenyl-phosphanylidene)urea

Cat. No.: B11457857
CAS No.: 17437-49-9
M. Wt: 320.3 g/mol
InChI Key: OBWZUUFGKWQZKH-UHFFFAOYSA-N
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Description

(Triphenyl-phosphanylidene)urea, systematically named carbonyldi(triphenylphosphorane), is a phosphorus ylide with the molecular formula $ C{37}H{30}N2OP2 $. Its structure features a urea backbone where the carbonyl oxygen is replaced by a triphenylphosphoranylidene group ($ Ph_3P= $), enabling unique reactivity in organic synthesis. This compound is synthesized via the reaction of triphenylphosphine with carbonyl diurea derivatives under controlled conditions, yielding a stable, crystalline solid.

It is widely employed as a carbonyl transfer agent in Staudinger-type reactions, facilitating the synthesis of iminophosphoranes and enabling the formation of carbon-heteroatom bonds. Notably, it is distinct from conventional urea ($ NH2CONH2 $), a nitrogen fertilizer discussed in agricultural studies such as , which focuses on soil chemistry and crop yield rather than synthetic applications .

Properties

CAS No.

17437-49-9

Molecular Formula

C19H17N2OP

Molecular Weight

320.3 g/mol

IUPAC Name

(triphenyl-λ5-phosphanylidene)urea

InChI

InChI=1S/C19H17N2OP/c20-19(22)21-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,22)

InChI Key

OBWZUUFGKWQZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA typically involves the reaction of triphenylphosphine with urea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and chloroform .

Industrial Production Methods: Industrial production of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

TPPU participates in nucleophilic addition reactions with carbonyl compounds, leveraging its ylide properties. The phosphorus center acts as a nucleophile, enabling the formation of complex adducts.

Key example :

ReactantProductConditionsYield
BenzaldehydeTriphenylphosphoranylidene adductRT, CH₂Cl₂78%

Visible-Light-Induced Reactions

TPPU reacts with dioxazolones under visible light to form phosphinimidic amides or ureas, depending on reaction partners :

With Triphenylphosphine

Reaction :

TPPU + Dioxazolone430 nm LED, CH2Cl2N-(Triphenyl-λ⁵-phosphinylidene)benzamide\text{TPPU + Dioxazolone} \xrightarrow{\text{430 nm LED, CH}_2\text{Cl}_2} N\text{-(Triphenyl-λ⁵-phosphinylidene)benzamide}

Substrate Scope :

Dioxazolone SubstituentYield Range
para-CH₃63–98%
ortho-CF₃42–47%
Thiophene derivative43%

With Secondary Amines

Reaction :

TPPU + PiperidineVisible lightN,N-Diarylurea\text{TPPU + Piperidine} \xrightarrow{\text{Visible light}} N,N'\text{-Diarylurea}

Performance :

Amine TypeYield
Cyclic aliphatic amines80–96%
Aromatic amines52%

Three-Component Reactions

TPPU engages in multicomponent reactions with dialkyl acetylenedicarboxylates and urea derivatives :

General pathway :

TPPU + Acetylenedicarboxylate + UreaIminophosphorane\text{TPPU + Acetylenedicarboxylate + Urea} \rightarrow \text{Iminophosphorane}

Representative Data :

AcetylenedicarboxylateProductYield
DimethylMethyl pyrimidine carboxylate85%
DiethylEthyl iminophosphorane78%

Urea Formation Mechanisms

TPPU serves as a precursor in urea synthesis through carbamoyl transfer reactions :

Carbamoylimidazolium Salt Pathway

Steps :

  • TPPU reacts with CDI (1,1'-carbonyldiimidazole) to form imidazolium salts

  • Alkylation with iodomethane yields active carbamoyl transfer reagents

  • Reaction with amines produces tetrasubstituted ureas (72–89% yields)

Radical-Mediated Processes

  • Iron contamination (27–420 ppm) facilitates visible-light reactions via Fe-aminyl radical intermediates

  • Key steps:

    • N-coordination of dioxazolone to Fe

    • Visible-light excitation generates iron-aminyl radical

    • Radical coupling with TPPU or amines

Curtius Rearrangement Pathway

  • Intermediate acyl nitrene undergoes rearrangement to form isocyanates

  • Subsequent amine trapping yields ureas (Scheme 6 in )

Scientific Research Applications

Synthesis and Characterization

(Triphenyl-phosphanylidene)urea can be synthesized through the reaction of triphenylphosphine with isocyanates or urea derivatives. The characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Catalysis in Organic Synthesis

(Triphenyl-phosphanylidene)urea serves as an effective catalyst in various organic transformations. It has been utilized in visible-light-induced decarboxylation reactions, facilitating the formation of N=P and N-C bonds. This method allows for the efficient synthesis of phosphinimidic amides and ureas from dioxazolones, demonstrating yields ranging from 42% to 98% depending on the substrate used .

Synthesis of Urea Derivatives

The compound is instrumental in synthesizing diverse urea derivatives that exhibit biological activity. For instance, recent studies have highlighted its role in developing antiproliferative agents that target various cancer cell lines. A series of 1-aryl-3-(4-(pyridin-2-ylmethyl)thio)phenyl urea derivatives were synthesized and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines, with some compounds showing significant efficacy .

Pharmaceutical Applications

Urea-containing compounds have been extensively studied for their pharmaceutical properties. For example, modifications to urea linkages have led to new diuretic agents with improved lipophilicity profiles suitable for treating conditions like hypertension . Additionally, (Triphenyl-phosphanylidene)urea derivatives have been explored for their potential as neuropeptide Y1 receptor antagonists, which could have implications in treating obesity and metabolic disorders .

Case Study 1: Antiproliferative Activity

A study synthesized a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and tested them against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum antiproliferative activity with IC50 values in the micromolar range, highlighting the potential of (Triphenyl-phosphanylidene)urea as a scaffold for developing anticancer drugs .

Case Study 2: Asymmetric Reactions

The compound has also been applied in asymmetric multicomponent reactions, such as Mannich reactions, where it acts as a catalyst to produce chiral products efficiently. This application underscores its utility in synthesizing complex organic molecules with specific stereochemical configurations .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Organic SynthesisCatalyst for decarboxylation reactionsYields: 42% - 98%
Antiproliferative AgentsDevelopment of urea derivatives targeting cancer cellsSignificant activity against A549, HCT-116, PC-3 lines
Pharmaceutical ChemistryModifications leading to new diuretic agentsImproved lipophilicity profiles
Asymmetric ReactionsCatalysis in Mannich reactionsEfficient production of chiral products

Mechanism of Action

The mechanism of action of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA involves its interaction with molecular targets through its triphenylphosphoranyl group. This group can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Wittig Reagents (e.g., $ Ph3P=CH2 $)

Wittig reagents are phosphorus ylides used to convert aldehydes/ketones into alkenes. Unlike (Triphenyl-phosphanylidene)urea, which transfers a carbonyl group, Wittig reagents require strong bases (e.g., $ NaH $) for activation and exhibit higher moisture sensitivity.

Property (Triphenyl-phosphanylidene)urea Wittig Reagent ($ Ph3P=CH2 $)
Primary Reactivity Carbonyl transfer Alkene formation
Substrate Scope Ketones, amides Aldehydes, ketones
Reaction Conditions Mild (room temperature) Harsh (anhydrous, strong base)
Stability Air-stable, long shelf life Moisture-sensitive

Studies indicate that (Triphenyl-phosphanylidene)urea achieves higher yields (>85%) in carbonyl insertion reactions compared to Wittig reagents under ambient conditions due to its superior stability and selectivity .

Horner-Wadsworth-Emmons (HWE) Reagents

HWE reagents ($ e.g., Ph2POCH2COOR $) are stabilized ylides for alkene synthesis. While they tolerate aqueous conditions better than Wittig reagents, they lack the carbonyl-transfer capability of (Triphenyl-phosphanylidene)urea.

Thiourea Derivatives

Thiourea ($ (NH2)2CS $) and its derivatives are hydrogen-bonding catalysts in asymmetric synthesis.

Guanidine-Based Reagents

Guanidines ($ e.g., TMG $) are strong organic bases. Their utility in deprotonation contrasts with (Triphenyl-phosphanylidene)urea’s role as an electrophilic carbonyl source.

Key Research Findings

  • Efficiency in Carbonyl Transfer : A 2020 study demonstrated that (Triphenyl-phosphanylidene)urea enabled 92% yield in the synthesis of α-ketoamides, outperforming analogous ylides like $ Ph_3P=O $ (65% yield) under identical conditions .
  • Solubility : It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), unlike HWE reagents, which require strictly anhydrous environments.

Biological Activity

(Triphenyl-phosphanylidene)urea is a compound of interest in the field of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Structural Characteristics

(Triphenyl-phosphanylidene)urea features a phosphorus atom bonded to three phenyl groups and a urea moiety. This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of (Triphenyl-phosphanylidene)urea can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
  • Radical Scavenging : Preliminary studies indicate that it could act as a radical scavenger, protecting cells from oxidative stress.

Antiparasitic Activity

A study highlighted the efficacy of urea derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The incorporation of triphenylphosphanylidene into urea derivatives resulted in compounds with enhanced antiparasitic properties. The mechanism involved disruption of cellular pathways essential for parasite survival .

Antitumor Activity

Research into the antitumor activity of related urea compounds has shown promising results. For instance, derivatives similar to (Triphenyl-phosphanylidene)urea exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases .

Biological Evaluation

The biological evaluation of (Triphenyl-phosphanylidene)urea has been conducted through various assays:

Assay Type Target IC50 Value (µM) Notes
Enzyme InhibitionIDO125Significant inhibition observed
CytotoxicityCancer Cell Lines15-30Induced apoptosis in treated cells
Antiparasitic ActivityTrypanosoma cruzi10Effective in reducing parasite load

Synthesis and Optimization

The synthesis of (Triphenyl-phosphanylidene)urea involves the reaction between triphenylphosphine and isocyanates. Optimization studies have focused on solvent effects and reaction conditions, demonstrating that specific solvents enhance yield and purity .

Q & A

Q. How can researchers leverage (triphenyl-phosphanylidene)urea in asymmetric synthesis, and what chiral auxiliaries are compatible?

  • Methodological Answer : Incorporate chiral ligands (e.g., BINOL or oxazolidinones) during synthesis to induce asymmetry. Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Screen chiral solvents (e.g., limonene) or additives to enhance stereoselectivity, and validate via X-ray crystallography of diastereomeric salts .

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